N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
Properties
Molecular Formula |
C18H15ClFN3O3 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide |
InChI |
InChI=1S/C18H15ClFN3O3/c1-2-15(25-14-9-7-13(20)8-10-14)16(24)21-18-22-17(26-23-18)11-3-5-12(19)6-4-11/h3-10,15H,2H2,1H3,(H,21,23,24) |
InChI Key |
YMXNYFATGTYSJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The initial step involves the cyclization of a suitable precursor to form the 1,2,4-oxadiazole ring. This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorinated aromatic compound reacts with the oxadiazole intermediate.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is incorporated via a nucleophilic substitution reaction, where a fluorinated phenol reacts with a suitable leaving group on the oxadiazole intermediate.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects.
Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: It is used as a tool compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific molecular targets.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide can be compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-chlorophenoxy)butanamide: This compound has a similar structure but with a chlorophenoxy group instead of a fluorophenoxy group. The presence of different halogens can affect the compound’s reactivity and biological activity.
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)butanamide: The methyl group in place of the fluorine atom can lead to differences in lipophilicity and metabolic stability.
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-nitrophenoxy)butanamide: The nitro group introduces additional electronic effects, potentially altering the compound’s chemical and biological properties.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their impact on its overall behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
